molecular formula C17H14N4O2S B2694518 N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide CAS No. 1207024-18-7

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide

Cat. No.: B2694518
CAS No.: 1207024-18-7
M. Wt: 338.39
InChI Key: PMUMRMSYPPVSSJ-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide is a complex organic compound that features a thiophene ring, a urea linkage, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Material Science: It may contribute to the electronic properties of materials through its conjugated system and ability to participate in charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide is unique due to its combination of a thiophene ring, a urea linkage, and a picolinamide moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16(14-8-3-4-10-18-14)19-12-6-1-2-7-13(12)20-17(23)21-15-9-5-11-24-15/h1-11H,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUMRMSYPPVSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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